molecular formula C13H13N3O2 B1665917 6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione CAS No. 135513-52-9

6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione

Cat. No.: B1665917
CAS No.: 135513-52-9
M. Wt: 243.26 g/mol
InChI Key: JMPIKAIHZHQTPW-UHFFFAOYSA-N
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Description

Azamitosene is a DNA cleaving agent exhibiting G and A base specificity. Azamitosene may exhibit a growth inhibitory effect on human gastric cancer cells.

Properties

CAS No.

135513-52-9

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

6-(aziridin-1-yl)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione

InChI

InChI=1S/C13H13N3O2/c1-7-10(15-5-6-15)13(18)9-11(12(7)17)16-4-2-3-8(16)14-9/h2-6H2,1H3

InChI Key

JMPIKAIHZHQTPW-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CCCC3=N2)N4CC4

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CCCC3=N2)N4CC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azamitosene

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 35 mg (0.17 mmol) of 26 in 4 mL of dry methanol, chilled at 0° C., was added 0.5 mL of ethyleneimine. The reaction was stirred at 0° for 30 min and then at room temperature for 1 hour. The solvent was removed in vacuo and the red residue flash chromatographed on silica gel using chloroform as the eluant. The purified product was recrystallized from chloroform/hexane: 20.5 mg (48%) yield; mp 192°-194° C. dec.; TLC (acetone), Rf =0.73; IR(KBr pellet) 1674, 1632, 1575, 1518, 1377, 1338, 1315, 1137, 988 cm-1 ; 1H NMR (CDCl3) δ4.17 (2 H, t, J~7 Hz, C(1) methylene), 2.89 (2H, t, J~7 Hz, C(3) methylene), 2.65 (2 H, quintet, J~7 Hz, C(2) methylene): 2.31 (4 H, s, aziridine protons), 2.02 (3 H, s, 7-methyl): mass spectrum (EI mode) m/z 243 (P+), 228 (P+ -methyl). (Anal. Calcd for C13H13N3O2 : C, 64.18; H, 5.34; N, 17.27. Found: C, 64.02; H, 5.21; N, 16.76.
Name
26
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione
Reactant of Route 2
Reactant of Route 2
6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione
Reactant of Route 3
Reactant of Route 3
6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione
Reactant of Route 4
Reactant of Route 4
6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione
Reactant of Route 5
6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione
Reactant of Route 6
6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione

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